3,5-Dinitro-tyr-oh

Description

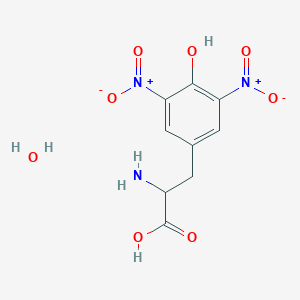

3,5-Dinitro-Tyr-OH (3,5-dinitro-L-tyrosine) is a nitro-substituted derivative of the natural amino acid L-tyrosine. Its molecular formula is C₉H₉N₃O₇, with a molecular weight of 271.19 g/mol and CAS number 17360-11-1 . The compound features two nitro (-NO₂) groups at the 3 and 5 positions of the tyrosine aromatic ring, replacing the hydroxyl group’s original para position. This modification significantly alters its electronic and steric properties compared to unmodified tyrosine.

This compound is primarily utilized in peptide synthesis as a protected amino acid intermediate. For example, its Fmoc-protected derivative (Fmoc-3,5-dinitro-Tyr-OH, CAS 195434-42-5) is commercially available from suppliers like Bachem and GL Biochem, highlighting its role in solid-phase peptide synthesis (SPPS) . The nitro groups may serve as orthogonal protective groups or facilitate further functionalization in synthetic pathways.

Properties

Molecular Formula |

C9H11N3O8 |

|---|---|

Molecular Weight |

289.20 g/mol |

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate |

InChI |

InChI=1S/C9H9N3O7.H2O/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H2 |

InChI Key |

IZLZTNHJGCMKEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Enzymatic Resolution

The synthesis begins with racemic o-tyrosine, which undergoes selective nitration using a mixture of concentrated nitric and sulfuric acids. The resulting 3,5-dinitro-o-tyrosine is then subjected to enzymatic resolution using Pseudomonas cepacia lipase. This enzyme selectively acetylates the R-enantiomer, leaving the S-isomer unmodified. The acetylated product is separated via column chromatography, yielding optically pure S-3,5-dinitro-o-tyrosine (Fig. 1).

Table 1: Key Parameters in Chemoenzymatic Synthesis

Optimization of Nitration Conditions

Critical to regioselectivity is the maintenance of low temperatures during nitration to prevent over-nitration or ring sulfonation. Post-reaction, the crude product is neutralized with aqueous sodium bicarbonate and extracted into ethyl acetate. Recrystallization from ethanol/water mixtures enhances purity, as confirmed by high-performance liquid chromatography (HPLC).

Alternative Chemical Nitration Strategies

While chemoenzymatic methods dominate contemporary workflows, traditional chemical approaches remain relevant for large-scale production. Direct nitration of tyrosine methyl ester in fuming nitric acid achieves moderate yields (30–35%), albeit with reduced enantiocontrol. Recent studies explore the use of zeolite catalysts to improve regioselectivity, though these methods require further validation.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC employing C18 columns and isocratic elution (acetonitrile:water, 40:60 v/v) effectively separates 3,5-dinitro-o-tyrosine from byproducts. UV detection at 360 nm capitalizes on the compound’s strong absorbance maxima.

Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) displays characteristic aromatic proton resonances at δ 8.21 (d, J=2.4 Hz, H-4) and δ 8.63 (d, J=2.4 Hz, H-6), confirming nitro group positioning.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 284.04 [M+H]⁺, consistent with the molecular formula C₉H₇N₃O₇.

Table 2: Analytical Parameters for 3,5-Dinitro-o-Tyrosine

| Method | Key Findings | Source |

|---|---|---|

| HPLC Retention Time | 12.7 min (C18, 40:60 acetonitrile:water) | |

| UV λmax | 360 nm (ε = 12,400 M⁻¹cm⁻¹) | |

| Melting Point | 218–220°C (decomposition) |

Biological Applications and Functional Insights

3,5-Dinitro-o-tyrosine serves as a bioisostere for glutamate’s γ-carboxyl group, enabling competitive inhibition of AMPA receptors (IC₅₀ = 18 µM for S-isomer). Its nitrotyrosine moiety also participates in redox signaling pathways, with endogenous nitration implicated in neurodegenerative disorders. Immunoassays leveraging anti-nitrotyrosine antibodies, as detailed in Sigma-Aldrich protocols, facilitate detection in biological matrices.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-L-tyrosine monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives of L-tyrosine.

Substitution: Various substituted tyrosine derivatives depending on the reagents used

Scientific Research Applications

3,5-Dinitro-L-tyrosine monohydrate has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its effects on enzyme activity and protein interactions.

Medicine: Investigated for potential therapeutic applications and as a biomarker for oxidative stress.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-dinitro-L-tyrosine monohydrate involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Protein Modification: It can modify proteins through nitration, affecting their function and stability.

Signal Transduction: The compound may influence cellular signaling pathways by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Electronic Effects

- This compound: The nitro groups are strong electron-withdrawing groups (EWGs), increasing the phenolic oxygen’s acidity compared to halogenated analogs. This enhances reactivity in nucleophilic reactions during peptide coupling .

- Halogenated Derivatives (I, Br, Cl) : Halogens are moderately EWGs but less polar than nitro groups. Their larger atomic radii (e.g., iodine) introduce steric hindrance, which may slow reaction kinetics in SPPS .

Solubility and Stability

- Nitro-substituted derivatives exhibit lower solubility in aqueous solvents due to increased hydrophobicity but better solubility in polar aprotic solvents (e.g., DMF) commonly used in SPPS .

- Halogenated derivatives (e.g., 3,5-Diiodo-Tyr-OH) are more stable under reducing conditions, whereas nitro groups are susceptible to reduction, limiting their use in specific redox-sensitive syntheses .

Research Findings and Industrial Relevance

Commercial Availability

Major suppliers like Bachem (Switzerland) and GL Biochem (China) offer this compound and its derivatives, underscoring its industrial demand. Pricing for Fmoc-3,5-dinitro-Tyr-OH starts at ~$199/g (1g scale) .

Biological Activity

3,5-Dinitro-L-tyrosine (3,5-DNT) is a synthetic derivative of the amino acid L-tyrosine, distinguished by the presence of two nitro groups at the 3 and 5 positions of its aromatic ring. This unique structural modification imparts distinct chemical properties and biological activities that have attracted significant research interest. This article delves into the biological activity of 3,5-DNT, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₉N₃O₇

- Molecular Weight : 243.19 g/mol

- Structure : Contains two nitro groups on the aromatic ring, enhancing its reactivity compared to L-tyrosine.

The biological activity of 3,5-DNT is primarily attributed to its interaction with various molecular targets:

-

Enzyme Inhibition :

- 3,5-DNT can inhibit specific enzymes by binding to their active sites. This competitive inhibition can alter metabolic pathways that normally utilize L-tyrosine as a substrate.

-

Protein Modification :

- The compound modifies proteins through nitration, which can affect their function and stability. This modification can lead to changes in cellular signaling and protein interactions.

-

Signal Transduction :

- By altering the activity of key proteins and enzymes involved in signal transduction pathways, 3,5-DNT may influence various cellular responses.

Biological Activities

Research has documented several biological activities associated with 3,5-DNT:

- Antioxidant Activity : Studies suggest that 3,5-DNT may function as a biomarker for oxidative stress due to its ability to interact with reactive oxygen species (ROS).

- Potential Therapeutic Applications :

- Investigated for its role in cancer therapy as a modulator of tyrosine kinase activity.

- Its structural similarity to L-tyrosine allows it to compete for binding sites on enzymes involved in neurotransmitter synthesis, potentially influencing neurological processes.

Case Study 1: Enzyme Interaction

A study examining the interaction of 3,5-DNT with tyrosine kinases demonstrated that it could effectively compete with natural substrates for binding sites. This competition was shown to inhibit kinase activity, suggesting potential applications in cancer treatment where tyrosine kinases play a crucial role .

Case Study 2: Oxidative Stress Biomarker

Research has highlighted the potential of 3,5-DNT as an indicator of oxidative stress in biological systems. In vitro experiments indicated that exposure to oxidative conditions increased levels of nitrated proteins, including those modified by 3,5-DNT. This suggests a role for 3,5-DNT in assessing oxidative damage in tissues.

Comparative Analysis

The following table summarizes the unique characteristics of different tyrosine derivatives compared to 3,5-DNT:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| L-Tyrosine | Contains a single hydroxyl group | Precursor for neurotransmitters |

| 3-Nitrotyrosine | One nitro group at position 3 | Exhibits different biological properties |

| N-Acetyl-3,5-Dinitro-L-Tyrosine | Acetylated derivative with similar nitro groups | Potentially altered solubility and reactivity |

| Dityrosine | Dimer formed from two tyrosines | Involved in protein cross-linking |

| 3,5-Dinitro-L-Tyrosine | Two nitro groups at positions 3 and 5 | Unique reactivity and potential therapeutic applications |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dinitro-tyr-oh and their key experimental parameters?

- Methodological Answer : The synthesis of this compound derivatives often involves base-assisted cyclization of nitrile precursors. For example, substituted butanenitriles (e.g., 4-oxo-4-phenyl-2-(p-tolyl)butanenitrile) are cyclized under alkaline conditions (e.g., KOH/EtOH) to yield pyrrol-2-one derivatives. Key parameters include reaction temperature (80–100°C), solvent selection (ethanol or benzene), and purification via column chromatography or recrystallization, achieving yields of 65–88% depending on substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Core techniques include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl carbons at δ 165–175 ppm) .

- FTIR : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, nitro group vibrations at 1520–1350 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ peaks within ±0.001 Da of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) for this compound derivatives?

- Methodological Answer : Cross-validation using complementary techniques is critical. For example:

- If HRMS confirms molecular weight but NMR suggests impurities, perform HPLC purity analysis (≥95% threshold).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems.

- Computational tools (e.g., DFT calculations) predict NMR shifts and verify assignments .

Q. What strategies optimize reaction yields in synthesizing this compound analogues?

- Methodological Answer : Systematic optimization involves:

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.

- Stoichiometric adjustments : Excess nitrile precursors (1.2–1.5 eq.) reduce side reactions.

- Example: Substituting ethanol with benzene increased yield from 71% to 88% for compound 8d .

Q. How do electron-withdrawing/donating substituents affect the electronic properties of this compound?

- Methodological Answer : Substituents alter resonance and inductive effects:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) : Stabilize the pyrrolone ring, shifting UV-Vis λmax bathochromically (e.g., 8k with -Br: λmax 315 nm vs. 8l with -OCH₃: λmax 295 nm).

- Electron-donating groups : Increase solubility via polarity but reduce thermal stability (e.g., 8m with -Cl: mp 220°C vs. 8l with -OCH₃: mp 185°C).

- Quantitative analysis : Use Hammett σ constants to correlate substituent effects with reaction rates or spectral shifts .

Key Considerations for Experimental Design

- Reproducibility : Document solvent batch purity and drying protocols to minimize variability.

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess significance of yield differences across trials.

- Ethical Compliance : Follow institutional guidelines for handling nitroaromatic compounds (e.g., waste disposal, toxicity protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.